![molecular formula C14H21ClN4O5S B2376185 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride CAS No. 1803599-39-4](/img/structure/B2376185.png)
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is a chemical compound with the molecular formula C14H21ClN4O5S and a molecular weight of 392.86 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride typically involves the following steps:
Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.
Piperazine Substitution:
Sulfonylation: The addition of the sulfonyl group to the aromatic ring.
Morpholine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine or morpholine rings .
Scientific Research Applications
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine and morpholine rings can also interact with various biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole: A compound with similar structural features but different biological activities.
Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate: Another compound with a nitro group and piperazine ring, used in different research applications.
Uniqueness
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is unique due to its combination of a nitro group, piperazine ring, sulfonyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that make it valuable in various research fields .
Properties
IUPAC Name |
4-(3-nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S.ClH/c19-18(20)14-11-12(24(21,22)17-7-9-23-10-8-17)1-2-13(14)16-5-3-15-4-6-16;/h1-2,11,15H,3-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLJKMZJPSCAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
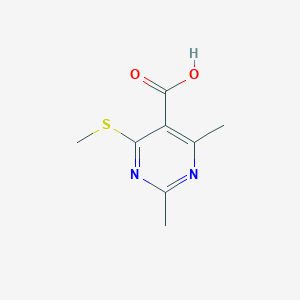
![3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376105.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2376110.png)
![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2376112.png)
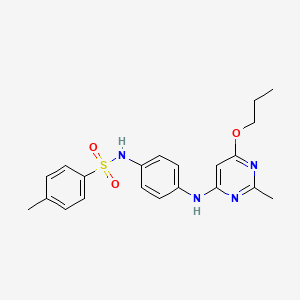
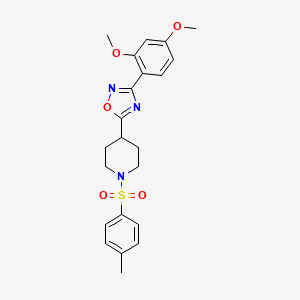
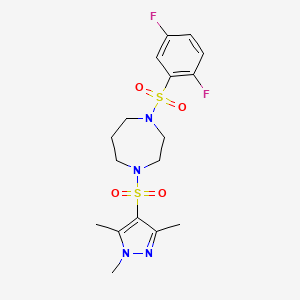
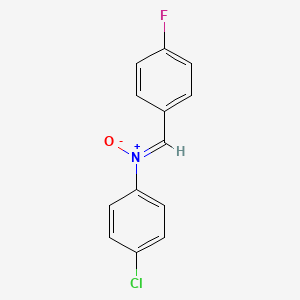
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)
![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)
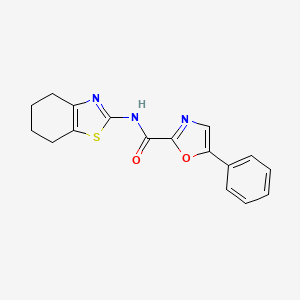
![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

